Potassium 1,3-benzoxazole-2-carboxylate

Thermal Stability Solid-State Characterization Reaction Compatibility

Select Potassium 1,3-benzoxazole-2-carboxylate (CAS 119130-94-8) to leverage its 305°C thermal stability—critical for elevated-temperature coupling reactions where the free acid (decomposes at 71°C) and alternative salts fail. The ≥97% purity specification reduces unknown impurities by >60% versus 95% alternatives, minimizing side reactions in multi-step pharmaceutical intermediate syntheses. Its logP of 1.99 ensures optimal partitioning into ethyl acetate or dichloromethane during aqueous workup, while the accurately defined MW of 201.22 g/mol prevents stoichiometric dosing errors. Ideal for dopamine D₂ receptor NAM programs and thermally processed hybrid materials.

Molecular Formula C8H4KNO3
Molecular Weight 201.22 g/mol
CAS No. 119130-94-8
Cat. No. B1428176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 1,3-benzoxazole-2-carboxylate
CAS119130-94-8
Molecular FormulaC8H4KNO3
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+]
InChIInChI=1S/C8H5NO3.K/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1
InChIKeyBJRBWXXVOQASLD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 1,3-benzoxazole-2-carboxylate (CAS 119130-94-8): Chemical Identity and Core Properties for Procurement


Potassium 1,3-benzoxazole-2-carboxylate (CAS 119130-94-8) is a potassium salt derivative of 1,3-benzoxazole-2-carboxylic acid, characterized by a fused benzene-oxazole heterocyclic core bearing a carboxylate substituent at the 2-position . The compound has a molecular formula of C₈H₄KNO₃ and a molecular weight of 201.22 g/mol, existing as a solid at ambient temperature . Its carboxylate salt form confers distinct physicochemical properties compared to the parent free acid (CAS 21598-08-3) and alternative salt or ester derivatives, establishing it as a distinct building block for research and synthetic applications .

Why Potassium 1,3-benzoxazole-2-carboxylate Cannot Be Substituted with the Free Acid, Sodium Salt, or Ester Analogs


Generic substitution of potassium 1,3-benzoxazole-2-carboxylate with its free acid (1,3-benzoxazole-2-carboxylic acid, CAS 21598-08-3), sodium salt (CAS 1019770-99-0), or ethyl ester (CAS 27383-87-5) is not scientifically justifiable due to quantifiable differences in physicochemical and solid-state properties that directly impact synthetic utility, analytical characterization, and experimental reproducibility. The free acid exhibits a low melting point of 71–72°C with decomposition, rendering it unsuitable for reactions requiring thermal stability, whereas the potassium salt is a high-melting solid at 305°C . The sodium salt and ethyl ester differ in molecular weight (185.11 and 191.18 g/mol, respectively), logP, and purity specifications, which can alter reaction stoichiometry, solubility profiles, and downstream purification outcomes . These measurable differences preclude direct interchangeability without re-optimization of synthetic protocols and analytical methods.

Quantitative Differentiation of Potassium 1,3-benzoxazole-2-carboxylate Against Key Comparators


Thermal Stability: Potassium Salt (305°C) vs. Free Acid (71–72°C Decomposition)

Potassium 1,3-benzoxazole-2-carboxylate exhibits a melting point of 305°C as a stable solid, enabling its use in elevated-temperature synthetic transformations without decomposition . In contrast, the free acid 1,3-benzoxazole-2-carboxylic acid (CAS 21598-08-3) melts at only 71–72°C with concomitant decomposition, severely limiting its thermal reaction scope .

Thermal Stability Solid-State Characterization Reaction Compatibility

Purity Specifications: Potassium Salt at 98% vs. Sodium Salt and Ethyl Ester at 95%

Potassium 1,3-benzoxazole-2-carboxylate is commercially available with a minimum purity specification of 98% (Assay) . This contrasts with the sodium salt analog (CAS 1019770-99-0) and the ethyl ester derivative (CAS 27383-87-5), both of which are commonly supplied at 95% purity . The higher purity specification reduces the need for pre-use purification and ensures more accurate stoichiometric calculations in multi-step syntheses.

Analytical Chemistry Quality Control Reaction Stoichiometry

Lipophilicity (logP 1.99) vs. Sodium Salt and Free Acid: Implications for Extraction and Chromatography

Potassium 1,3-benzoxazole-2-carboxylate has a calculated partition coefficient (logP) of 1.99 . The free acid form exhibits a markedly lower predicted logP, while the sodium salt is more hydrophilic. This quantitative difference in lipophilicity directly influences solvent partitioning behavior during workup and retention times in reversed-phase HPLC [1].

Physicochemical Properties Chromatography Drug Discovery

Counterion Identity: Potassium (MW 201.22) vs. Sodium (MW 185.11) Affects Stoichiometry and Mass Balance

The potassium counterion in potassium 1,3-benzoxazole-2-carboxylate (MW 201.22 g/mol) results in an approximately 8.7% higher molecular weight compared to the sodium salt analog (MW 185.11 g/mol) . This difference directly impacts the mass of reagent required to achieve a given molar quantity in synthetic reactions, and alters the gravimetric yield calculations for downstream products.

Synthetic Chemistry Stoichiometry Molecular Weight

Validated Application Scenarios for Potassium 1,3-benzoxazole-2-carboxylate Based on Quantitative Evidence


Synthesis of Dopamine D₂ Receptor Negative Allosteric Modulators Requiring Thermally Stable Intermediates

Potassium 1,3-benzoxazole-2-carboxylate serves as a key intermediate in the synthesis of novel negative allosteric modulators (NAMs) targeting the dopamine D₂ receptor . Synthetic routes to these pharmacologically relevant compounds frequently involve coupling or condensation steps that require elevated temperatures or extended reflux conditions. The potassium salt's high thermal stability (melting point 305°C, compared to the free acid's decomposition at 71–72°C) enables these reactions to proceed without degradation of the starting material , ensuring consistent yields and reducing the formation of thermal decomposition byproducts that would otherwise complicate purification and lower final product purity.

Preparative Organic Synthesis Where High Purity (≥98%) and Accurate Stoichiometry Are Critical

In multi-step synthetic sequences where precise control of stoichiometry is essential—such as the preparation of pharmaceutical intermediates or advanced building blocks for medicinal chemistry—the ≥98% purity specification of potassium 1,3-benzoxazole-2-carboxylate provides a distinct advantage over the 95% purity typical of the sodium salt or ethyl ester . The 3% absolute purity difference corresponds to a >60% relative reduction in unknown impurities (from 5% to 2%), minimizing the risk of side reactions that could derail complex synthetic campaigns. Additionally, the compound's accurately defined molecular weight of 201.22 g/mol ensures correct molar calculations, whereas inadvertent substitution with the sodium salt (MW 185.11 g/mol) would introduce an 8.7% stoichiometric error .

Reversed-Phase Chromatography Method Development and Organic Solvent Extraction Workflows

The calculated logP of 1.99 for potassium 1,3-benzoxazole-2-carboxylate positions this compound in an optimal lipophilicity range for extraction into common organic solvents (e.g., ethyl acetate, dichloromethane) from aqueous reaction mixtures. This contrasts with the more hydrophilic sodium salt and free acid forms, which partition less efficiently into organic layers and may require alternative workup strategies or multiple extraction cycles. In reversed-phase HPLC method development, the logP of 1.99 provides a predictable retention time reference point that can inform gradient optimization for both the compound itself and related benzoxazole derivatives, facilitating analytical method transfer and impurity profiling.

Material Science Applications Requiring High-Melting, Thermally Robust Organic Salts

The 305°C melting point of potassium 1,3-benzoxazole-2-carboxylate renders it suitable for incorporation into polymer formulations or materials where thermal processing (e.g., extrusion, annealing) occurs at elevated temperatures that would cause decomposition of the free acid (melts with decomposition at 71–72°C) . The compound's aromatic benzoxazole core combined with the ionic carboxylate group provides a structural motif that can contribute to thermal stability and mechanical reinforcement in composite materials. Researchers developing thermally stable organic-inorganic hybrid materials or high-temperature coatings may select the potassium salt specifically for its solid-state thermal resilience.

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